1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
“1’-ethyl-4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one” is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between a dioxane ring and an indole moiety, which imparts distinct chemical and physical properties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1’-ethyl-4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other established methods.
Spirocyclization: The spirocyclic structure can be introduced via a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Functional Group Modifications: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry: Adoption of environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
“1’-ethyl-4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “1’-ethyl-4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one” can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, such compounds might exhibit interesting pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly if they show activity against specific biological targets.
Industry
Industrially, these compounds might find applications in materials science, such as in the development of new polymers or as additives in specialty chemicals.
Mechanism of Action
The mechanism of action for “1’-ethyl-4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one” would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Spiroindolones: Compounds with a spiro connection between an indole and another ring system.
Dioxane Derivatives: Compounds featuring a dioxane ring with various substituents.
Uniqueness
“1’-ethyl-4’,7’-dimethylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one” is unique due to its specific substitution pattern and the combination of the dioxane and indole rings, which may confer distinct chemical reactivity and biological activity compared to other spiroindolones or dioxane derivatives.
Properties
IUPAC Name |
1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16-13-11(3)7-6-10(2)12(13)15(14(16)17)18-8-5-9-19-15/h6-7H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOGUCMZUAPSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2C3(C1=O)OCCCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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